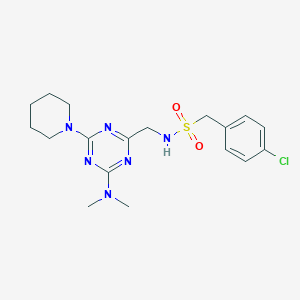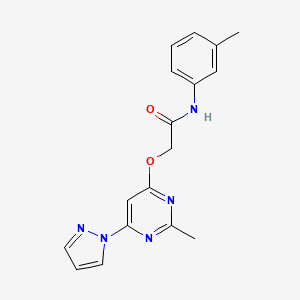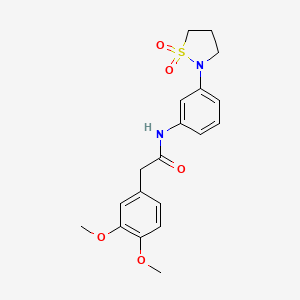![molecular formula C7H5ClKNO3 B2754701 Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate CAS No. 2253640-55-8](/img/structure/B2754701.png)
Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2-(5-chloropyridin-2-yl)oxyacetate is a chemical compound with the CAS Number: 2253640-55-8 . It is a powder form substance and has a molecular weight of 225.67 .
Molecular Structure Analysis
The IUPAC name for this compound is potassium 2-((5-chloropyridin-2-yl)oxy)acetate . The InChI code is 1S/C7H6ClNO3.K/c8-5-1-2-6(9-3-5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 .Physical and Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 225.67 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Overview
Potassium;2-(5-chloropyridin-2-yl)oxyacetate is a compound with potential applications in various scientific research fields. While the specific research on this compound is limited, understanding its broader context involves exploring the scientific applications of related potassium compounds and their effects on biological systems, chemical reactions, and potential therapeutic uses.
Potassium Compounds in Cancer Research
Potassium compounds, like the novel oral anticancer drug S-1 composed of tegafur, gimestat, and otastat potassium, have shown significant potential in cancer research. S-1 demonstrates a mechanism based on the biochemical modulation of 5-fluorouracil, improving tumor-selective toxicity. It has been notably effective and well-tolerated in advanced gastric cancer patients, highlighting the role of potassium compounds in enhancing therapeutic efficacy while mitigating adverse reactions (Sakata et al., 1998).
Potassium in Dietary Studies
Research on human dietary potassium supplies reveals the essential role of potassium in human health. A study assessing global trends in human dietary potassium supplies from 1961–2017 emphasized potassium's significance in regulating blood pressure, muscle contraction, and nerve transmission. The study's findings underscore the variability in dietary potassium sources and the importance of ensuring sufficient dietary potassium to support health and prevent diseases associated with potassium deficiency (Kumssa et al., 2021).
Potassium in Renal and Cardiovascular Health
The renoprotective effects of potassium supplementation in chronic kidney disease (CKD) highlight another crucial area of research. A randomized placebo-controlled clinical trial, "K+ in CKD," aims to investigate whether potassium supplementation can slow the progression of CKD and improve outcomes. This study reflects the growing interest in exploring dietary potassium's role in managing chronic conditions and its potential benefits beyond blood pressure control and cardiovascular health (Gritter et al., 2018).
Potassium in Dermatological and Toxicological Studies
Potassium compounds, such as potassium permanganate, have been used in dermatological conditions and as a toxicological agent. Despite its potent oxidizing properties, misuse and accidental ingestion have led to severe health consequences, emphasizing the need for cautious handling and awareness of potential risks (Young et al., 1996).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
potassium;2-(5-chloropyridin-2-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3.K/c8-5-1-2-6(9-3-5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLCPBKCPOPCMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCC(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClKNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754620.png)

![6-fluoro-N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)pyridine-3-carboxamide](/img/structure/B2754623.png)

![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)

![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)



![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)
![4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2754641.png)
